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Abstract

SQ-109, a novel diamine antibiotic, has emerged as a promising candidate in the fight against
tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR)
strains. This technical guide provides an in-depth overview of the discovery, development, and
mechanism of action of SQ-109. It details the journey from its initial identification through
preclinical and clinical evaluation, presenting key quantitative data in a structured format. This
document also outlines the experimental methodologies for pivotal studies and visualizes the
compound's mechanism of action and development workflow.

Discovery and Initial Identification

SQ-109 was identified through a meticulous screening process of a large combinatorial library
containing over 63,000 diamine compounds. This initiative, a collaboration between Sequella,
Inc. and the National Institutes of Health (NIH), aimed to discover novel compounds with potent
activity against Mycobacterium tuberculosis (Mtb). The screening process involved a whole-
bacterium high-throughput screen, which led to the selection of SQ-109 as a lead candidate
due to its potent antimycobacterial activity.[1]

Mechanism of Action
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SQ-109 exhibits a unique dual mechanism of action that distinguishes it from existing anti-TB
drugs.

2.1. Inhibition of MmpL3

The primary target of SQ-109 is MmpL3 (Mycobacterial membrane protein Large 3), an
essential inner membrane transporter responsible for the export of trehalose monomycolate
(TMM) from the cytoplasm to the periplasm. TMM is a crucial precursor for the synthesis of
mycolic acids, which are major components of the protective outer layer of the mycobacterial
cell wall. By inhibiting MmpL3, SQ-109 effectively blocks the transport of TMM, leading to the
disruption of cell wall biosynthesis and ultimately, bacterial death.[2][3]

2.2. Disruption of Proton Motive Force

In addition to its direct inhibition of MmpL3, SQ-109 also functions as an uncoupler, disrupting
the proton motive force (PMF) across the mycobacterial cell membrane. The PMF is essential
for various cellular processes, including ATP synthesis and the transport of nutrients and ions.
By dissipating the transmembrane electrochemical proton gradient, SQ-109 further
compromises the viability of the bacteria. This dual mechanism of action is believed to
contribute to its potent bactericidal activity and a low propensity for the development of
resistance.

Below is a diagram illustrating the mechanism of action of SQ-109.
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Caption: Mechanism of action of SQ-109.

Preclinical Development

3.1. In Vitro Activity

SQ-109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis

strains, including drug-susceptible, MDR, and XDR clinical isolates. Its minimum inhibitory
concentration (MIC) typically ranges from 0.16 to 0.64 pg/mL.[3][4][5][6]

Strain MIC (pg/mL)

M. tuberculosis H37Rv 0.16 - 0.64

Drug-Susceptible Clinical Isolates 0.16 - 0.64

Multidrug-Resistant (MDR) Isolates 0.16 - 0.64

Extensively Drug-Resistant (XDR) Isolates 0.16 - 0.64
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3.2. In Vivo Efficacy in Animal Models

Preclinical studies in various animal models, primarily mice, have demonstrated the in vivo
efficacy of SQ-109. In a chronic mouse model of tuberculosis, oral administration of SQ-109 at
doses of 10-25 mg/kg resulted in a significant reduction in bacterial load in the lungs and
spleen, comparable or superior to the standard-of-care drug ethambutol.[4][7]

3.3. Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats,
and dogs. While SQ-109 exhibits low oral bioavailability, it demonstrates extensive tissue
distribution, with significantly higher concentrations achieved in target organs like the lungs and
spleen compared to plasma.[7]

Oral
. Dose Cmax . .
Species Route Tmax (h) t1/2 (h) Bioavaila
(mglkg) (ng/mL) .
bility (%)
Mouse 10 p.o. 135 0.31 5.2 4
10 V. 1038 - 35 -
Rat 2 p.o. - - 7-8 12
Dog 2 p.o. - - 12-29 2.4-5

Clinical Development

SQ-109 has progressed through several phases of clinical trials to evaluate its safety,
tolerability, pharmacokinetics, and efficacy in humans.

4.1. Phase | Clinical Trials

Phase | studies, including single and multiple ascending dose trials in healthy volunteers,
established the safety and tolerability of SQ-109 at doses up to 300 mg daily for up to 14 days.
[1] No serious adverse events were reported.

4.2. Phase Il Clinical Trials
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SQ-109 has been evaluated in Phase Il clinical trials in patients with both drug-susceptible and
multidrug-resistant pulmonary tuberculosis.

A notable Phase Il trial was the multi-arm, multi-stage (MAMS-TB) study (NCT01785186),
which evaluated regimens containing SQ-109 in combination with other anti-TB drugs. While
the SQ-109 containing arms did not meet the pre-specified efficacy thresholds for shortening
treatment in this particular study design, the trial provided valuable data on the drug's safety
and tolerability in patients.

A Phase lIb/1ll clinical trial conducted in Russia in patients with MDR-TB demonstrated that the
addition of SQ-109 to a background regimen resulted in a statistically significant increase in the
proportion of patients with sputum culture conversion at 6 months compared to placebo. The
median time to culture conversion was also shorter in the SQ-109 group (56 days) compared to
the placebo group (84 days).[8]

o . SQ-109 + Placebo +
Clinical Trial
Background Background p-value
Outcome ] ]
Regimen Regimen

Sputum Culture
Conversion at 6 61.0% 42.9% 0.0412
Months (ITT)

Sputum Culture
Conversion at 6 79.7% 61.4% 0.0486
Months (PP)

Median Time to
Culture Conversion 56 84

(days)

4.3. Safety and Tolerability in Clinical Trials

Across the clinical trials, SQ-109 has generally been well-tolerated. The most commonly
reported adverse events have been mild to moderate in severity.

Experimental Protocols
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5.1. Mycobacterial Susceptibility Testing (BACTEC MGIT 960 System)

The following is a generalized protocol for determining the MIC of SQ-109 against M.
tuberculosis using the BACTEC MGIT 960 system.

e Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile saline
or Middlebrook 7H9 broth and adjusted to a 0.5 McFarland turbidity standard.

e Drug Dilution: A stock solution of SQ-109 is prepared and serially diluted to the desired final
concentrations for testing.

¢ Inoculation: A standardized volume of the mycobacterial suspension is inoculated into
BACTEC MGIT tubes containing the appropriate drug concentration and a drug-free growth
control tube.

 Incubation and Monitoring: The tubes are entered into the BACTEC MGIT 960 instrument,
which incubates the tubes at 37°C and continuously monitors for fluorescence, which
indicates bacterial growth.

« Interpretation: The instrument automatically flags a tube as positive when the fluorescence
reaches a predetermined threshold. The MIC is defined as the lowest concentration of SQ-
109 that prevents a significant increase in fluorescence compared to the growth control.

5.2. In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol outlines a standard approach for evaluating the efficacy of SQ-109 in a chronic
mouse model of TB.

o |[nfection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to
establish a chronic infection in the lungs.

o Treatment: Treatment with SQ-109 (e.g., 10-25 mg/kg, administered by oral gavage) or
control drugs is initiated several weeks post-infection. Treatment is typically administered
daily for a period of 4 to 8 weeks.

o Assessment of Bacterial Load: At specified time points, cohorts of mice are euthanized, and
their lungs and spleens are aseptically removed and homogenized.
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e CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook
7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of
colony-forming units (CFU) is counted to determine the bacterial load in each organ.

5.3. Measurement of Proton Motive Force Disruption

The disruption of the proton motive force can be assessed using voltage-sensitive fluorescent
dyes such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

» Bacterial Cell Preparation:M. tuberculosis or a surrogate mycobacterial species is grown to
mid-log phase, harvested, and washed in a suitable buffer.

e Dye Loading: The bacterial suspension is incubated with DISC3(5) in the dark. The dye
accumulates in the polarized bacterial membrane, leading to fluorescence quenching.

o Compound Addition: SQ-109 or a control compound is added to the cell suspension.

o Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer.
Disruption of the membrane potential by SQ-109 causes the release of the dye from the
membrane, resulting in an increase in fluorescence.

Development Workflow and Logical Relationships

The development of SQ-109 followed a logical progression from initial discovery to clinical
evaluation.
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Caption: Development workflow of SQ-109.

Conclusion

SQ-109 represents a significant advancement in the development of new anti-tuberculosis
therapies. Its novel dual mechanism of action, potent activity against drug-resistant strains, and
favorable preclinical and clinical profiles underscore its potential as a valuable component of
future TB treatment regimens. Further clinical investigation is warranted to fully elucidate its
role in shortening and improving the efficacy of tuberculosis therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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